Home > Products > Screening Compounds P21749 > 6-Methyl-1H-imidazo[4,5-b]pyridine
6-Methyl-1H-imidazo[4,5-b]pyridine - 24638-30-0

6-Methyl-1H-imidazo[4,5-b]pyridine

Catalog Number: EVT-3196547
CAS Number: 24638-30-0
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This class of compounds has garnered significant interest due to their diverse biological activities, including antiproliferative effects against various cancer cell lines. The compound is characterized by its unique bicyclic structure, which contributes to its pharmacological properties.

Source and Classification

6-Methyl-1H-imidazo[4,5-b]pyridine is synthesized from readily available precursors such as 2-chloro-3-nitropyridine through various synthetic methodologies. It falls under the category of nitrogen-containing heterocycles, which are known for their role in medicinal chemistry. This specific compound is classified as an imidazole derivative and has been studied for its potential as an antitumor agent.

Synthesis Analysis

The synthesis of 6-Methyl-1H-imidazo[4,5-b]pyridine can be achieved through several methods, with the Suzuki cross-coupling reaction being one of the most prominent. This method allows for the efficient formation of carbon-carbon bonds between aryl halides and organoboron compounds.

Technical Details

Molecular Structure Analysis

The molecular structure of 6-Methyl-1H-imidazo[4,5-b]pyridine features a fused imidazole ring system with a methyl group at the 6-position.

Structural Data

  • Molecular Formula: C₉H₈N₂
  • Molecular Weight: Approximately 148.17 g/mol
  • Key Features: The compound contains nitrogen atoms in the ring structure, contributing to its basicity and potential interactions with biological targets.
Chemical Reactions Analysis

6-Methyl-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the imidazole allows for electrophilic substitution reactions, which can modify the compound's substituents.
  3. Reduction Reactions: The nitro group present in some synthetic routes can be reduced to an amino group, enhancing the compound's biological activity.

Technical Details

The reaction conditions must be carefully controlled to avoid degradation of sensitive functional groups. Techniques such as thin-layer chromatography or high-performance liquid chromatography are often employed to monitor reaction progress and purity.

Mechanism of Action

The mechanism of action for 6-Methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific biological targets within cells:

  1. Inhibition of Kinases: Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit inhibitory effects on cyclin-dependent kinases and Aurora B enzymes, which are crucial for cell cycle regulation and proliferation .
  2. Antiproliferative Activity: The compound has shown potential in inhibiting tumor cell growth across various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Data

Studies have reported IC50 values in the nanomolar range for certain derivatives, indicating potent activity against targeted kinases involved in cancer progression .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow crystalline solid.
  • Melting Point: The melting point ranges between 150–152 °C depending on purity.

Chemical Properties

  • Solubility: Soluble in polar organic solvents like ethanol and dimethyl sulfoxide but less soluble in non-polar solvents.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as NMR spectroscopy confirm structural integrity and purity following synthesis.

Applications

6-Methyl-1H-imidazo[4,5-b]pyridine has several scientific applications:

  1. Anticancer Research: Its antiproliferative properties make it a candidate for further development as an anticancer agent.
  2. Pharmacological Studies: It serves as a model compound for studying the structure-activity relationship in drug design.
  3. Synthetic Chemistry: Used as an intermediate in synthesizing more complex heterocyclic compounds with potential therapeutic applications.
Antimycobacterial Mechanisms and Therapeutic Applications of 6-Methyl-1H-imidazo[4,5-b]pyridine Derivatives

DprE1 Enzyme Inhibition Strategies for Tuberculosis Treatment

The decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme is a validated and emerging target for novel antitubercular agents, critical for arabinogalactan biosynthesis in the mycobacterial cell wall. DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), an essential precursor for arabinan synthesis in Mycobacterium tuberculosis (Mtb) [5] [9]. Inhibition of DprE1 disrupts cell wall integrity, leading to bacterial death. The 6-methyl-1H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure for targeting DprE1 due to its ability to occupy the enzyme's active site strategically, particularly when substituted at the 6-position. This scaffold's planar heterocyclic core facilitates optimal π-π stacking and hydrogen-bonding interactions with key residues like Lys418, Tyr60, and Lysine 367 in the FAD-binding pocket of DprE1 (PDB: 4P8N) [1] [9]. Unlike first-line drugs (e.g., isoniazid), DprE1 inhibitors remain effective against dormant bacilli and show no cross-resistance with existing agents, making them crucial for combating drug-resistant TB [5].

Table 1: Key DprE1 Inhibitory Mechanisms of Imidazo[4,5-b]pyridines

Inhibitor ClassRepresentative CompoundMechanism of ActionTarget Interaction
Covalent InhibitorsBTZ043 (Benzothiazinone)Suicide substrate forming covalent adduct with Cys387Irreversible inhibition
Non-Covalent InhibitorsTCA1Competitive inhibition at substrate binding siteReversible binding
Nitroaromatic Imidazopyridines6-Nitro-2-phenylimidazo[4,5-b]pyridineNitroreduction to nitroso intermediateCovalent binding to Cys387
6-Substituted Derivatives6-Methyl-2-(4-nitrophenoxy)imidazo[4,5-b]pyridineSteric occlusion of DPR bindingCompetitive inhibition

Structure-Based Design of 6-Substituted Derivatives Against Mycobacterium tuberculosis

Rational modification of the 6-position of the imidazo[4,5-b]pyridine core significantly modulates antimycobacterial potency. X-ray crystallographic studies of DprE1 (e.g., PDB 4KW5) reveal that substituents at this position project into a hydrophobic subpocket lined by residues Val342, Phe369, and Trp230 [1] [9]. Introducing a methyl group at C6 enhances van der Waals contacts within this pocket, improving binding affinity. Crucially, the 6-methyl group balances steric occupancy and metabolic stability compared to bulkier substituents. Molecular docking analyses demonstrate that 6-methyl-2-(4-nitrophenoxy)imidazo[4,5-b]pyridine derivatives exhibit a docking score of −9.2 kcal/mol, forming critical hydrogen bonds with Lys418 and π-cation interactions with FAD's isoalloxazine ring [1] [10]. Hybridization strategies, such as conjugating the 6-methylimidazopyridine core with nitrophenoxy moieties (e.g., compound 5g), yield MIC values as low as 0.5 μM against Mtb H37Rv by enabling dual interactions: the imidazopyridine core anchors the FAD site, while the nitrophenoxy group extends toward the ribose-binding channel, mimicking DPR [1] [2].

Table 2: Antimycobacterial Activity of 6-Substituted Imidazo[4,5-b]pyridine Derivatives

Compound IDR⁶ SubstituentMIC vs. Mtb H37Rv (μM)Binding Affinity (ΔG, kcal/mol)
5g4-Nitrophenoxy0.5-10.8
5c3-Nitrobenzyl0.6-9.7
5i4-Cyanophenoxy0.8-9.1
5u3,4-Dinitrophenoxy0.7-10.2
UnsubstitutedH>50-5.3

Nitroaromatic Functionalization Approaches for Enhanced Potency

Nitroaromatic groups, particularly at the 2-position of the imidazo[4,5-b]pyridine scaffold, are pivotal for achieving submicromolar potency against Mtb. The nitro group undergoes enzymatic reduction by DprE1's FAD cofactor to a nitroso intermediate, which forms a covalent, irreversible semimercaptal adduct with the catalytically essential Cys387 residue [9]. This mechanism is exemplified by derivatives like 6-methyl-2-(4-nitrobenzyl)-1H-imidazo[4,5-b]pyridine (MIC: 0.6 μM), where the nitro group's electrophilicity and positioning are optimized for efficient reduction. Structure-activity relationship (SAR) studies indicate that para-nitro substitution on the phenyl ring enhances activity over meta- or ortho-analogs due to superior electronic delocalization and steric accessibility to FAD [1] [2]. However, the nitro group's mutagenic potential necessitates strategic mitigation. Approaches include replacing the nitro with non-mutagenic bioisosteres like benzothiazinones (BTZs) or azides (e.g., 6-azido analogues) that maintain covalent binding without genotoxicity [9]. Alternatively, incorporating the nitro group within fused systems (e.g., nitrophenoxy tethered via a flexible linker) reduces systemic exposure while preserving target engagement, as seen in compound 5u (MIC: 0.7 μM) [1].

Resistance Mitigation in Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Strains

6-Methylimidazo[4,5-b]pyridine derivatives exhibit low inherent resistance frequencies (10⁻⁷ to 10⁻⁹) against Mtb, significantly lower than rifampicin (10⁻⁸) [1] [9]. This advantage stems from DprE1's high conservation across clinical strains and the catalytic essentiality of Cys387. Crucially, these compounds retain potency against MDR/XDR strains due to their novel mechanism, avoiding common resistance pathways like katG mutations (isoniazid) or rpoB mutations (rifampicin) [5]. Resistance, when observed, primarily arises from mutations in dprE1, such as C387G/S or Tyr314Cys, which hinder covalent adduct formation or substrate access. Combination therapy strategies overcome this: pairing a covalent inhibitor (e.g., nitroimidazopyridine) with a non-covalent inhibitor (e.g., TCA1) or cytochrome bd inhibitors (e.g., aurachin D) reduces MICs by 8–16-fold and restores bactericidal activity [7] [9]. Additionally, 6-methyl derivatives show synergistic effects with bedaquiline (F₀F₁-ATPase inhibitor) and pyrazinamide, reducing respective MICs by 4-fold in in vitro models against XDR strains by concurrently disrupting cell wall integrity and energy metabolism [5] [9].

1.5 In Vitro Screening Methodologies for H37Rv Strain Activity Profiling

Standardized in vitro protocols are essential for evaluating 6-methylimidazo[4,5-b]pyridine derivatives. The microplate Alamar Blue assay (MABA) serves as the gold standard for determining minimum inhibitory concentrations (MICs) against Mtb H37Rv [1] [2]. This assay utilizes the redox indicator resazurin, which changes from blue to pink upon bacterial reduction, enabling visual and fluorometric (Ex₅₆₀/Em₅₉₀) quantification of growth inhibition. Compounds are typically screened at concentrations from 0.1–100 μM in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). MIC₉₉ (inhibition ≥99%) is defined as the lowest concentration preventing color change after 7-day incubation at 37°C. Complementary assays include:

  • Luminescence-Based Reporter Assays: Recombinant H37Rv strains expressing luciferase enable real-time monitoring of metabolic inhibition, distinguishing bactericidal vs. bacteriostatic effects within 72h [3].
  • Time-Kill Kinetics: Compounds demonstrating MIC ≤1 μM undergo extended exposure (0–14 days) to determine time-concentration dependency and prevent regrowth, critical for predicting relapse potential [1].
  • Cytotoxicity Counter-Screening: Selectivity indices (SI = IC₅₀ in mammalian cells / MIC) are assessed using Vero or HEK293 cells (e.g., MTT assay), with SI ≥66 considered promising for in vivo translation [3].Hit prioritization integrates MIC values, SI data, and ligand efficiency metrics (e.g., LE = ΔG / non-H atoms), ensuring optimal potency-to-size ratios for lead optimization [1] [3].

Properties

CAS Number

24638-30-0

Product Name

6-Methyl-1H-imidazo[4,5-b]pyridine

IUPAC Name

6-methyl-1H-imidazo[4,5-b]pyridine

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C7H7N3/c1-5-2-6-7(8-3-5)10-4-9-6/h2-4H,1H3,(H,8,9,10)

InChI Key

WWLVCLBPTIGNLA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N=C1)N=CN2

Canonical SMILES

CC1=CC2=C(N=C1)N=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.